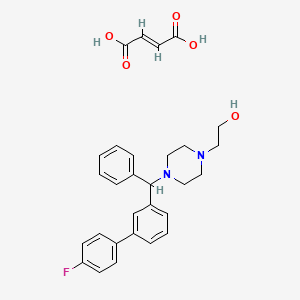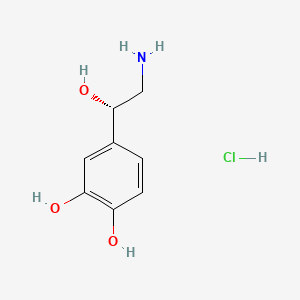
(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride is a chemical compound with significant importance in various scientific fields It is known for its unique structure, which includes an amino group and a hydroxyl group attached to a pyrocatechol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride typically involves the reaction of pyrocatechol with an appropriate amino alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced technologies, such as continuous flow reactors, can further enhance the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds with diverse functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to target molecules, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its diverse effects in different biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Norphenylephrine Hydrochloride: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
(2-Amino-1-hydroxyethyl)phosphonic acid: Shares the amino and hydroxyl groups but has a different core structure, resulting in unique reactivity and uses.
Uniqueness
(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions
Propiedades
Número CAS |
3458-94-4 |
|---|---|
Fórmula molecular |
C8H12ClNO3 |
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/t8-;/m1./s1 |
Clave InChI |
FQTFHMSZCSUVEU-DDWIOCJRSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@@H](CN)O)O)O.Cl |
SMILES canónico |
C1=CC(=C(C=C1C(CN)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


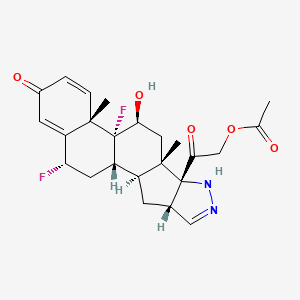
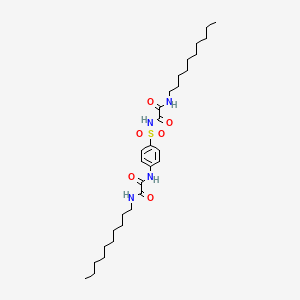
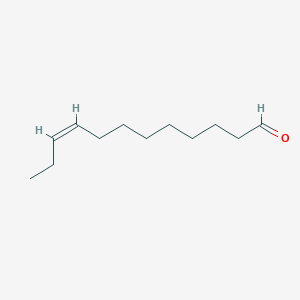
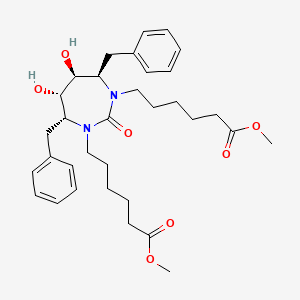
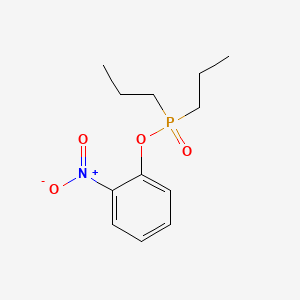
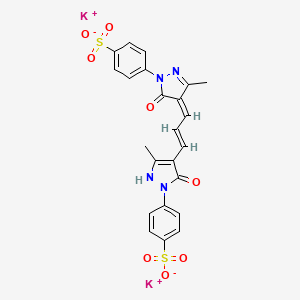
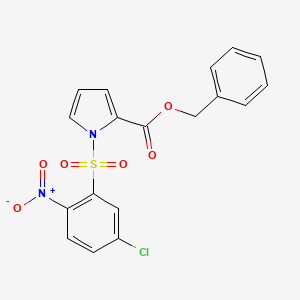
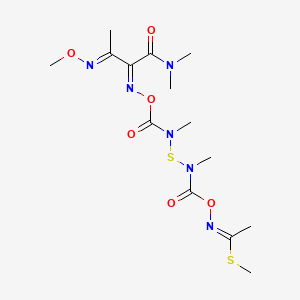

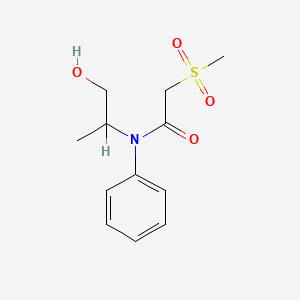
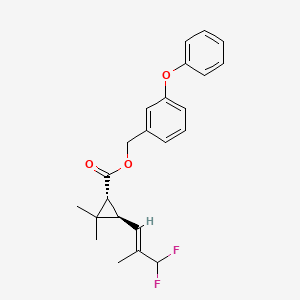
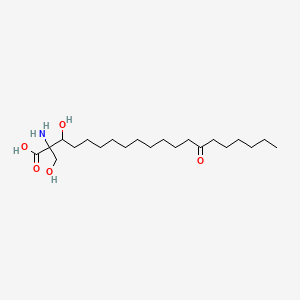
![9-(2-chlorophenyl)-3-methyl-N-pyridin-3-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12731106.png)
